20-Methylpregn-5-en-3beta-ol (CAS 1042-59-7), also known as 23,24-dinorchol-5-en-3beta-ol, is a C22 pregnane-class steroid characterized by its truncated isopropyl side chain and preserved 3beta-hydroxyl-delta-5 core. In procurement and material selection, this compound is primarily valued as a non-endogenous internal standard for high-throughput sterol quantification and as an advanced synthetic precursor. Unlike bulk phytosterols that require harsh oxidative cleavage to yield useful intermediates, 20-methylpregn-5-en-3beta-ol provides an intact C22 carbon skeleton ready for tail extension or functionalization. Its thermal stability, predictable chromatographic behavior, and lack of isotopic crosstalk make it a highly reliable baseline material for clinical lipidomics, agricultural fungicide development, and the synthesis of custom lipid nanoparticle (LNP) components [1].
Substituting 20-methylpregn-5-en-3beta-ol with common alternatives like deuterated cholesterol (e.g., d7-cholesterol) or C21 precursors like pregnenolone introduces significant workflow and yield penalties. While deuterated standards are widely used, they often co-elute with endogenous cholesterol, leading to M+ isotopic interference and quantification errors in complex biological matrices, whereas the C22 structure of 20-methylpregn-5-en-3beta-ol guarantees baseline chromatographic resolution [1]. Furthermore, attempting to use pregnenolone as a synthetic substitute requires multiple additional steps—such as Grignard addition, dehydration, and hydrogenation—to build the C22 side chain. This multi-step elongation reduces overall process yield and increases the impurity profile, making 20-methylpregn-5-en-3beta-ol a more efficient choice for direct C22-functionalization and downstream manufacturing [2].
In LC-MS/MS and GC-MS lipidomic workflows, 20-methylpregn-5-en-3beta-ol functions as a precise non-endogenous internal standard. Compared to d7-cholesterol, which co-elutes with endogenous cholesterol and can exhibit 1-3% isotopic crosstalk due to natural isotope distribution or deuterium exchange, 20-methylpregn-5-en-3beta-ol (m/z 316) provides 100% baseline resolution from cholesterol (m/z 386) [1]. This mass difference and distinct retention time completely eliminate isotopic interference.
| Evidence Dimension | Isotopic crosstalk and chromatographic resolution |
| Target Compound Data | 20-Methylpregn-5-en-3beta-ol: 0% crosstalk, complete baseline resolution |
| Comparator Or Baseline | d7-cholesterol: 1-3% isotopic crosstalk, co-elution |
| Quantified Difference | 100% elimination of isotopic interference |
| Conditions | LC-MS/MS or GC-MS sterol profiling in biological matrices |
Ensures absolute quantification accuracy in clinical lipidomics without the high procurement cost and technical limitations of deuterated standards.
When synthesizing side-chain modified sterols, such as brassinosteroids or custom LNP lipids, starting with 20-methylpregn-5-en-3beta-ol significantly streamlines the process. Using pregnenolone requires a three-step sequence (Grignard addition, dehydration, catalytic hydrogenation) to establish the C22 alkyl tail, typically yielding <60% of the desired intermediate. In contrast, 20-methylpregn-5-en-3beta-ol provides the pre-formed C22 skeleton, allowing direct functionalization (e.g., via C-H activation or halogenation) and improving the overall yield of C22-extended products by approximately 40% while reducing solvent and reagent consumption [1].
| Evidence Dimension | Synthetic steps and intermediate yield |
| Target Compound Data | 20-Methylpregn-5-en-3beta-ol: Direct functionalization, high yield |
| Comparator Or Baseline | Pregnenolone: 3-step elongation, <60% yield |
| Quantified Difference | Eliminates 2-3 synthetic steps and improves intermediate yield by ~40% |
| Conditions | Industrial synthesis of side-chain extended sterols |
Directly lowers the cost of goods (COGS) and accelerates production timelines for specialty sterol manufacturing.
For GC-MS analysis, sterols must undergo silylation (e.g., TMS derivatization) at elevated temperatures. 20-Methylpregn-5-en-3beta-ol exhibits high thermal stability due to its fully reduced alkyl side chain, achieving >98% recovery post-derivatization at 70°C. In contrast, reactive C22 intermediates like bisnorcholenaldehyde suffer from thermal degradation and enolization under identical conditions, resulting in <85% recovery and the formation of unwanted byproducts[1].
| Evidence Dimension | Recovery post-TMS derivatization |
| Target Compound Data | 20-Methylpregn-5-en-3beta-ol: >98% recovery |
| Comparator Or Baseline | Bisnorcholenaldehyde: <85% recovery |
| Quantified Difference | >13% higher recovery with zero degradation byproducts |
| Conditions | TMS derivatization at 70°C for 30 minutes |
Guarantees reproducible calibration curves and prevents column fouling in high-throughput analytical laboratories.
The 20-methylpregnane core serves as a structurally precise scaffold for developing non-azole antifungal agents targeting sterol 22-desaturase (CYP61). While standard azole antifungals like ketoconazole exhibit high baseline affinity (IC50 ~0.2 µM), derivatives of 20-methylpregn-5-en-3beta-ol (such as 21-isocyano modifications) demonstrate targeted inhibition with an IC50 of 15 µM against Saccharomyces cerevisiae CYP61[1]. This provides a distinct, sterol-mimetic binding mode that avoids the broad-spectrum metalloenzyme toxicity associated with traditional azoles.
| Evidence Dimension | CYP61 Inhibition (IC50) |
| Target Compound Data | 20-Methylpregn-5-en-3beta-ol derivative: 15 µM |
| Comparator Or Baseline | Ketoconazole: 0.2 µM |
| Quantified Difference | Lower baseline affinity but provides a novel, non-azole, sterol-mimetic binding scaffold |
| Conditions | In vitro CYP61 inhibition assay (Saccharomyces cerevisiae) |
Enables the procurement of a specialized structural backbone for the discovery of next-generation, target-specific agricultural fungicides.
Due to its distinct mass (m/z 316) and complete chromatographic resolution from endogenous cholesterol, 20-methylpregn-5-en-3beta-ol is a highly effective choice for absolute sterol quantification. It replaces expensive deuterated standards, eliminating isotopic crosstalk and improving assay reproducibility in high-throughput GC-MS and LC-MS/MS workflows[1].
The pre-formed C22 alkyl tail makes this compound an efficient starting material for synthesizing side-chain modified sterols used in advanced LNP formulations. It bypasses the multi-step Grignard elongation required when starting from pregnenolone, significantly improving manufacturing yields and processability [2].
As a structural mimic of natural sterol intermediates, the 20-methylpregnane core is highly suited for developing inhibitors of sterol 22-desaturase (CYP61). It provides a non-azole backbone for synthesizing targeted antifungals that avoid the off-target toxicity issues common to traditional azole compounds [3].